Muramic acid

Description

Muramate has been reported in Synechococcus elongatus with data available.

Structure

3D Structure

Propriétés

Numéro CAS |

484-57-1 |

|---|---|

Formule moléculaire |

C9H17NO7 |

Poids moléculaire |

251.23 g/mol |

Nom IUPAC |

(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |

Clé InChI |

MSFSPUZXLOGKHJ-PGYHGBPZSA-N |

SMILES isomérique |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |

SMILES canonique |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture of Muramic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

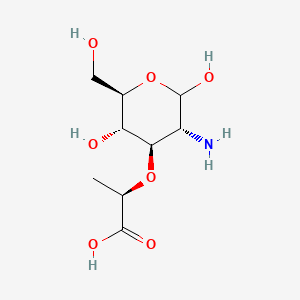

Muramic acid, a pivotal amino sugar acid, forms the structural foundation of peptidoglycan in most bacterial cell walls.[1][2] Its unique structure, an ether linkage between lactic acid and glucosamine (B1671600), provides a critical target for antimicrobial agents and a key molecule for understanding bacterial physiology and host-pathogen interactions.[1] This technical guide provides an in-depth exploration of the chemical structure of this compound, including its physicochemical properties, relevant experimental protocols for its analysis, and its central role in bacterial metabolic pathways.

Core Chemical Structure and Nomenclature

This compound is systematically named (2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid.[2][3] Its chemical formula is C9H17NO7.[1][3] The structure consists of a glucosamine sugar ring linked via an ether bond from the hydroxyl group at carbon 3 to the 2-carbon of a lactic acid moiety.[1] In biological systems, it predominantly exists as N-acetylthis compound (MurNAc), where an acetyl group is attached to the amino group at carbon 2 of the glucosamine ring.[4] MurNAc is a fundamental component of peptidoglycan, alternating with N-acetylglucosamine (GlcNAc) to form the glycan backbone of the bacterial cell wall.[4]

Stereochemistry

The stereochemistry of this compound is crucial for its biological function. The glucosamine component is derived from D-glucosamine, and the lactic acid moiety has an R-configuration at the chiral center. This specific stereoisomer, (R)-2-Amino-3-O-(1-carboxyethyl)-2-deoxy-D-glucose, is the naturally occurring form.[5][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its detection, purification, and in the design of molecules that interact with it.

| Property | Value | Source(s) |

| Molecular Formula | C9H17NO7 | [1][3][6][7] |

| Molecular Weight | 251.23 g/mol | [3][7] |

| IUPAC Name | (2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | [2][3] |

| CAS Number | 1114-41-6 | [3][5] |

| Appearance | White solid | [5] |

| Melting Point | 152-154 °C (decomposes) | [6] |

| pKa (Strongest Acidic) | 3.18 - 3.33 | [5][8] |

| pKa (Strongest Basic) | 8.12 | [8] |

| Water Solubility | 152 g/L (predicted) | [8] |

| Optical Rotation [α]D | +103° to +146° (in water) | [6] |

Experimental Protocols

The study of this compound and its role in bacterial physiology necessitates specific experimental methodologies. Below are detailed protocols for key experiments.

Protocol for Hydrolysis and Quantification of this compound from Bacterial Cell Walls

This protocol is adapted from methods used for the analysis of peptidoglycan components.[9][10]

Objective: To release and quantify this compound from bacterial cells.

Materials:

-

Lyophilized bacterial cells

-

6 M Hydrochloric acid (HCl) or 4 M Sulfuric Acid (H2SO4)

-

Internal standard (e.g., N-methyl-D-glucamine)

-

N,N-dioctylmethylamine (for H2SO4 hydrolysis)

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Hydrolysis:

-

Weigh a precise amount of lyophilized bacterial cells (e.g., 5-10 mg).

-

Add 1 mL of 6 M HCl or 4 M H2SO4.

-

Heat the sample at 100°C for 4-6 hours in a sealed tube to hydrolyze the peptidoglycan and release this compound.

-

-

Acid Removal:

-

For HCl hydrolysis: Evaporate the acid under a stream of nitrogen or in a vacuum concentrator.

-

For H2SO4 hydrolysis: Extract the acid with an organic base like N,N-dioctylmethylamine in an organic solvent.

-

-

Resuspension and Analysis:

-

Resuspend the dried hydrolysate in a known volume of a suitable solvent (e.g., 50% aqueous acetonitrile).

-

Add a known concentration of an internal standard.

-

Analyze the sample using HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry).

-

-

Quantification:

-

Create a standard curve using known concentrations of pure this compound.

-

Quantify the this compound in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

-

Protocol for Stereospecific Synthesis of N-Acetylthis compound Derivatives

This generalized protocol is based on synthetic strategies reported in the literature for creating modified MurNAc probes.[11][12][13]

Objective: To synthesize a functionalized N-acetylthis compound derivative for use as a metabolic probe.

Materials:

-

D-(+)-Glucosamine hydrochloride

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

-

Benzyl (B1604629) alcohol

-

p-Toluenesulfonic acid (pTSA)

-

(R)-2-chloropropionic acid derivative

-

Protecting group reagents

-

Solvents (e.g., methanol, ethyl acetate, hexanes)

-

Catalysts (e.g., Palladium on carbon)

Procedure:

-

Protection of Glucosamine:

-

Protect the amino group of D-(+)-glucosamine hydrochloride, for example, with a Cbz group using Cbz-OSu.

-

-

Glycosylation and Diol Protection:

-

Perform a Fischer glycosylation using benzyl alcohol to protect the anomeric carbon.

-

Protect the 4,6-diol as a benzylidene acetal (B89532) using benzaldehyde (B42025) and pTSA.

-

-

Ether Formation:

-

Couple the protected glucosamine derivative with an (R)-2-lactyl ether precursor at the 3-hydroxyl position.

-

-

Deprotection and Acetylation:

-

Selectively deprotect the protecting groups. For instance, hydrogenolysis using Pd/C can remove Cbz and benzyl groups.

-

Acetylate the free amino group to yield the N-acetylthis compound derivative.

-

-

Purification:

-

Purify the final product using column chromatography on silica (B1680970) gel.

-

Signaling Pathways and Metabolic Workflows

This compound is a key player in the biosynthesis and recycling of peptidoglycan. Understanding these pathways is critical for the development of novel antibiotics.

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the core steps in the cytoplasmic synthesis of the UDP-N-acetylthis compound-pentapeptide, a key precursor for peptidoglycan assembly.

Caption: Cytoplasmic steps of peptidoglycan precursor synthesis.

Peptidoglycan Recycling Pathway

Bacteria can salvage components of their cell wall, including this compound, through recycling pathways. This is an important process for bacterial survival and a potential target for new drugs.

Caption: Key steps in the N-acetylthis compound recycling pathway.

Conclusion

The distinct chemical structure of this compound underpins the integrity of the bacterial cell wall, making it a cornerstone of microbiology and infectious disease research. A thorough understanding of its properties, analytical methods, and metabolic pathways is indispensable for professionals in drug development seeking to exploit this unique bacterial component. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate and target the fundamental processes of bacterial life.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 3. This compound | C9H17NO7 | CID 441038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetylthis compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [drugfuture.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Showing Compound this compound (FDB023131) - FooDB [foodb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Electrospray tandem mass spectrometry for analysis of native this compound in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Detailed Guide for Metabolic Incorporation of N-acetyl this compound Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of the Bacterial Wall: A Technical Guide to the Discovery and History of Muramic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramic acid, and more specifically its N-acetylated form, is a molecule of profound importance in the microbial world, serving as a unique and essential building block of the bacterial cell wall. Its discovery was a pivotal moment in microbiology and biochemistry, unlocking a deeper understanding of bacterial structure and providing a key target for the development of antibiotics. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of this compound, tailored for professionals in research and drug development.

The Discovery and Elucidation of a Unique Amino Sugar

The story of this compound begins in the mid-20th century, a period of intense research into the biochemical makeup of bacteria, spurred by the dawn of the antibiotic age.

Initial Observations by J.T. Park

The first crucial step towards the discovery of this compound was made by James T. Park in 1952. While studying the effects of penicillin on Staphylococcus aureus, he observed the accumulation of novel uridine (B1682114) nucleotide-linked compounds within the bacteria. These compounds were found to contain an unidentified amino sugar, which was later identified as N-acetylthis compound. This was a landmark finding, suggesting that penicillin interfered with the utilization of these precursors in cell wall synthesis.

Isolation and Naming

Following Park's initial discovery, the definitive isolation and characterization of this novel amino sugar were achieved by R.E. Strange and F.A. Dark in 1956. They successfully isolated the compound from the spores of Bacillus megatherium. It was in 1959 that Strange and L.H. Kent published a paper detailing the identification and synthesis of this compound, which they named this compound, derived from the Latin word "murus," meaning wall, reflecting its integral role in the bacterial cell wall.[1]

Structural Elucidation and Synthesis

The precise chemical structure of this compound was determined to be the 3-O-D-lactyl ether of D-glucosamine.[2][3] This unique ether linkage is a defining characteristic of this compound and is not found elsewhere in nature, making it an excellent biomarker for the presence of bacteria.[4] The stereospecific synthesis of this compound was later accomplished, confirming its structure and paving the way for further research into its biochemical properties and role in peptidoglycan.[1]

A generalized workflow for the discovery and characterization of a natural product like this compound is illustrated below.

The Central Role of N-Acetylthis compound in Peptidoglycan Structure

This compound is a fundamental component of peptidoglycan, the polymer that forms the rigid cell wall of most bacteria. In its natural state within the cell wall, the amino group of this compound is acetylated, forming N-acetylthis compound (NAM).

The backbone of peptidoglycan consists of alternating residues of N-acetylglucosamine (NAG) and NAM, linked by β-(1,4)-glycosidic bonds.[5] The defining feature of NAM is the lactyl ether group at the C3 position, which serves as the attachment point for a short peptide chain. This peptide chain typically consists of three to five amino acids, including both L- and D-amino acids, which are rare in other biological polymers.

The composition and structure of this peptide chain, as well as the nature of the cross-links between adjacent chains, vary between different bacterial species and are a key determinant of cell wall architecture. In Gram-negative bacteria like Escherichia coli, the peptide chain is typically composed of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine.[5] In Gram-positive bacteria such as Staphylococcus aureus, L-lysine often replaces meso-diaminopimelic acid, and an interpeptide bridge (e.g., a pentaglycine (B1581309) bridge) is common.[5]

The extent of peptidoglycan in the cell wall differs significantly between Gram-positive and Gram-negative bacteria. In Gram-positive bacteria, the cell wall is thick, with multiple layers of peptidoglycan constituting 40-90% of the cell wall's dry weight.[5][6] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer (around 10% of the cell wall's dry weight) located in the periplasmic space between the inner and outer membranes.[5]

Biosynthesis of N-Acetylthis compound and Peptidoglycan

The biosynthesis of peptidoglycan is a complex, multi-step process that is essential for bacterial survival and is a primary target for many antibiotics. The synthesis of the NAM-pentapeptide precursor occurs in the cytoplasm and at the cytoplasmic membrane.

The key steps in the biosynthesis pathway are as follows:

-

Synthesis of UDP-NAM: The process begins with the conversion of UDP-N-acetylglucosamine (UDP-NAG) to UDP-N-acetylthis compound (UDP-NAM). This is a two-step process catalyzed by the enzymes MurA and MurB.[2][4][7]

-

Addition of the Peptide Chain: A pentapeptide chain is sequentially added to UDP-NAM by a series of ATP-dependent ligases: MurC, MurD, MurE, and MurF.[2][4][7]

-

Formation of Lipid I: The UDP-NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), at the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[1][4]

-

Formation of Lipid II: N-acetylglucosamine (from UDP-NAG) is added to Lipid I by the enzyme MurG to form Lipid II.[2][4]

-

Translocation and Polymerization: Lipid II is then flipped across the cytoplasmic membrane into the periplasm. The disaccharide-pentapeptide monomer is then incorporated into the growing peptidoglycan chain by transglycosylases.

-

Cross-linking: The final step is the formation of peptide cross-links between adjacent glycan chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins, PBPs). This cross-linking gives the peptidoglycan its structural rigidity.

The enzyme MurA, which catalyzes the first committed step in NAM biosynthesis, is the target of the antibiotic fosfomycin.[4]

Quantitative Analysis of this compound

The unique presence of this compound in bacteria makes it an invaluable biomarker for quantifying bacterial biomass in a variety of environmental and clinical samples. Several analytical techniques have been developed for its detection and quantification.

Quantitative Data

The amount of this compound can vary between bacterial species and is influenced by growth conditions. The following table summarizes some reported quantitative data for this compound.

| Sample Type | Bacterial Species | This compound Concentration | Reference |

| Septic Synovial Fluid | Staphylococcus aureus | <250 - 1700 ng/mL | [8] |

| Septic Synovial Fluid | Escherichia coli | <250 - 1700 ng/mL | [8] |

| Estuarine Detritus | Mixed Prokaryotes | 100 - 700 µg/g (dry weight) | [9] |

| Estuarine Muds | Mixed Prokaryotes | 34 µg/g (dry weight) | [9] |

| Anaerobic Black Sea Sediments | Mixed Prokaryotes | 1.5 - 14.9 µg/g (dry weight) | [9] |

| Pure Culture | Staphylococcus aureus | ~12 µg/mL in lysate from 3x10⁹ CFU/mL | [10] |

| Spore Peptidoglycan | Bacillus subtilis | ~50% of this compound residues converted to muramic lactam | [11][12] |

Chemical Properties of this compound and its N-Acetyl Derivative

| Property | This compound | N-Acetylthis compound |

| Chemical Formula | C₉H₁₇NO₇ | C₁₁H₁₉NO₈ |

| Molar Mass | 251.23 g/mol | 293.27 g/mol |

| CAS Number | 1114-41-6 | 10597-89-4 |

| Melting Point | 150-154 °C (decomposes) | 122-124 °C |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires robust and sensitive analytical methods. The general workflow involves hydrolysis of the peptidoglycan to release this compound, followed by derivatization and chromatographic separation and detection.

Acid Hydrolysis

The first step in analyzing this compound from whole cells or environmental samples is to break down the peptidoglycan polymer to liberate the individual amino sugars.

-

Reagent: Typically 6 M hydrochloric acid (HCl).

-

Procedure: A dried sample of bacterial cells or biomass is suspended in 6 M HCl. The suspension is then heated in a sealed tube at 100-110°C for a period ranging from 4 hours (for Gram-negative bacteria) to 16 hours (for Gram-positive bacteria).

-

Post-hydrolysis: The acid is removed, often by evaporation under vacuum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for this compound quantification.

-

Derivatization: this compound is not volatile and must be derivatized before GC analysis. A common method is to convert it to its aldononitrile acetate derivative. This can be achieved by heating the dried hydrolysate with a mixture of hydroxylamine (B1172632) hydrochloride in pyridine, followed by acetylation with acetic anhydride.

-

Chromatography: The derivatized sample is injected into a gas chromatograph, typically equipped with a capillary column (e.g., DB-5 or similar). The temperature is programmed to ramp up to allow for the separation of the different components.

-

Detection: A mass spectrometer is used as the detector. By operating in selected ion monitoring (SIM) mode, specific fragment ions of the this compound derivative can be monitored, providing high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC offers another robust method for this compound analysis.

-

Derivatization: Pre-column derivatization with a fluorescent tag is often employed to enhance sensitivity. Dansyl chloride is a common derivatizing agent that reacts with the amino group of this compound.

-

Chromatography: The derivatized sample is separated on a reverse-phase column (e.g., C18) using a gradient of an aqueous buffer and an organic solvent like acetonitrile.

-

Detection: A fluorescence detector is used to detect the dansylated this compound. Alternatively, a UV detector can be used. More advanced HPLC systems are coupled with mass spectrometers (LC-MS/MS) for even greater specificity and sensitivity, which may not require derivatization.

Colorimetric Assay

For a simpler, though less specific, method, a colorimetric assay can be used.

-

Principle: This assay is based on the release of lactate (B86563) from this compound upon alkaline hydrolysis. The lactate is then oxidized to acetaldehyde, which reacts with p-hydroxydiphenyl in the presence of copper(II) ions and sulfuric acid to produce a colored complex.

-

Procedure:

-

The sample is first treated with NaOH at 38°C.

-

Sulfuric acid is added, and the mixture is heated in a boiling water bath.

-

After cooling, copper(II) sulfate (B86663) and p-hydroxydiphenyl reagent are added.

-

The mixture is incubated at 30°C to allow for color development.

-

The absorbance is measured at 560 nm.

-

-

Quantification: A standard curve is generated using known concentrations of this compound.

Conclusion and Future Perspectives

The discovery of this compound was a seminal event in microbiology, providing a chemical handle to understand the structure and synthesis of the bacterial cell wall. This knowledge has been instrumental in the development of some of our most important antibiotics. For researchers and professionals in drug development, this compound and the enzymes involved in its synthesis and incorporation into peptidoglycan remain critical targets for the discovery of new antibacterial agents. Furthermore, its role as a unique biomarker for bacteria continues to be exploited in environmental science, clinical diagnostics, and studies of the microbiome. The ongoing research into the subtleties of peptidoglycan structure and metabolism across different bacterial species promises to reveal new vulnerabilities that can be targeted in the ongoing battle against infectious diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Mass spectrometric quantitation of this compound, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a measure of microbial biomass in estuarine and marine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Muramic lactam in peptidoglycan of Bacillus subtilis spores is required for spore outgrowth but not for spore dehydration or heat resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Muramic acid as a component of bacterial peptidoglycan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muramic acid, specifically its N-acetylated form, N-acetylthis compound (NAM), is a cornerstone of bacterial physiology and a critical component of peptidoglycan (PG), the major structural element of the bacterial cell wall.[1][2] This intricate, mesh-like macromolecule provides structural integrity to the bacterial cell, protecting it from osmotic lysis and maintaining its shape.[3][4] The exclusive presence of this compound in bacteria and its vital role in cell wall synthesis make it an ideal biomarker for bacterial presence and a prime target for antimicrobial drug development.[5][6][7] This technical guide provides a comprehensive overview of this compound's role in peptidoglycan, including its structure, biosynthesis, and methods for its analysis, tailored for professionals in research and drug development.

The Structure of Peptidoglycan and the Central Role of this compound

Peptidoglycan is a heteropolymer composed of linear glycan chains cross-linked by short peptides.[8][9] The glycan backbone consists of alternating β-(1,4)-linked N-acetylglucosamine (NAG) and N-acetylthis compound (NAM) residues.[3] The defining feature of this compound is the ether linkage of a D-lactyl group to the C3 hydroxyl of glucosamine.[1] This lactyl group serves as the attachment point for a short peptide stem, typically consisting of three to five amino acids.[3]

The composition of this peptide stem and the nature of the cross-links vary between different bacterial species, notably between Gram-positive and Gram-negative bacteria, contributing to the diversity and complexity of peptidoglycan structure.[10][11]

Key Structural Differences in Peptidoglycan:

-

Gram-Positive Bacteria: Possess a thick, multilayered peptidoglycan layer (20 to 80 nanometers) that constitutes up to 90% of the cell wall's dry weight.[3][12] The peptide stems are often cross-linked via a peptide interbridge, such as a pentaglycine (B1581309) bridge in Staphylococcus aureus.[12] The third amino acid of the stem peptide is commonly L-lysine.[11]

-

Gram-Negative Bacteria: Have a much thinner peptidoglycan layer (7 to 8 nanometers), comprising only about 10% of the cell wall's dry weight.[3] The cross-linking is typically direct, between the D-alanine at position four of one peptide stem and the diaminopimelic acid (DAP) at position three of an adjacent stem.[10]

These structural variations have significant implications for bacterial classification, pathogenesis, and susceptibility to antibiotics.

Quantitative Data on Peptidoglycan and this compound

The following tables summarize key quantitative data related to the bacterial cell wall.

| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |

| Peptidoglycan Layer Thickness | 20 - 80 nm | 7 - 8 nm | [3][12] |

| Peptidoglycan Content (% of cell wall dry weight) | 40 - 90% | ~10% | [3] |

| Sample Type | This compound Concentration | Reference(s) |

| Estuarine Detritus | 100 - 700 µg/g (dry weight) | [5][13] |

| Estuarine Muds | 34 µg/g (dry weight) | [5][13] |

| Anaerobic Black Sea Sediments | 1.5 - 14.9 µg/g (dry weight) | [5][13] |

| Pseudomonas sp. (culture) | 4.7 x 10⁻¹⁰ - 5.3 x 10⁻¹⁰ µ g/cell | [14] |

| Natural Marine Water | 1.6 x 10⁻¹⁰ - 5.3 x 10⁻¹⁰ µ g/cell | [14] |

| Septic Synovial Fluid | <250 - 1,700 ng/mL | [15] |

The Biosynthesis of Peptidoglycan: A Target for Drug Development

The synthesis of peptidoglycan is a complex, multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasm (in Gram-negative bacteria).[8][16] This pathway is a critical target for many antibiotics.

The initial cytoplasmic steps involve the synthesis of the UDP-N-acetylthis compound-pentapeptide precursor. This begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylthis compound (UDP-MurNAc), a two-step process catalyzed by the enzymes MurA and MurB.[17] Subsequently, a series of Mur ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids to the lactyl group of UDP-MurNAc, forming the pentapeptide stem.[17][18]

This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by the action of transglycosylases and transpeptidases, which are also known as penicillin-binding proteins (PBPs).[16][19]

Visualization of Peptidoglycan Precursor Biosynthesis

Caption: Cytoplasmic biosynthesis of the peptidoglycan precursor, Park's Nucleotide.

Inhibition of Peptidoglycan Synthesis: A Strategy for Drug Development

The essential nature of the peptidoglycan layer makes its biosynthesis an attractive target for antibiotics.[19][20] Several classes of antibiotics function by inhibiting different stages of this pathway.

-

β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): These drugs target and inhibit the transpeptidases (PBPs) that are responsible for the final cross-linking of the peptidoglycan chains.[20][21] This weakens the cell wall, leading to cell lysis.

-

Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin acts by binding to the D-Ala-D-Ala terminus of the pentapeptide precursor, sterically hindering the action of both transglycosylases and transpeptidases.[18][20]

-

Other Inhibitors: Fosfomycin inhibits MurA, an early step in UDP-MurNAc synthesis. D-cycloserine inhibits enzymes involved in the synthesis of the D-Ala-D-Ala dipeptide.[16]

Visualization of Antibiotic Inhibition of Peptidoglycan Synthesis

Caption: Major classes of antibiotics and their targets in the peptidoglycan synthesis pathway.

Experimental Protocols for this compound and Peptidoglycan Analysis

Accurate and reliable methods for the quantification and characterization of this compound and peptidoglycan are essential for research and development.

Isolation of Bacterial Peptidoglycan (Sacculi)

This protocol describes the isolation of peptidoglycan from Gram-negative bacteria.[22][23]

-

Cell Lysis: Bacterial cells are harvested and resuspended in a buffer. Sodium dodecyl sulfate (B86663) (SDS) is added to a final concentration of 4%, and the suspension is boiled to lyse the cells and solubilize membranes and cytoplasmic components.

-

Washing: The insoluble peptidoglycan sacculi are pelleted by ultracentrifugation. The pellet is washed repeatedly with sterile water to remove all traces of SDS.

-

Enzymatic Digestion (Optional): To remove any remaining proteins, the sacculi can be treated with proteases such as pronase or proteinase K. To remove nucleic acids, treatment with DNase and RNase can be performed.

-

Final Washing and Lyophilization: The purified sacculi are washed again with water, then lyophilized for storage or further analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the detection of this compound.[6][7][15]

-

Acid Hydrolysis: The sample (e.g., purified peptidoglycan, bacterial cells, or environmental samples) is hydrolyzed in 6 M HCl at 100°C for 4-6 hours to release the constituent monosaccharides, including this compound.

-

Derivatization: The monosaccharides in the hydrolysate are converted to volatile derivatives, typically alditol acetates. This involves a reduction step with sodium borohydride (B1222165) followed by acetylation with acetic anhydride.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. This compound is identified based on its specific retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

Analysis of Peptidoglycan Composition by Ultra-Performance Liquid Chromatography (UPLC)

UPLC provides high-resolution separation of muropeptides, allowing for detailed structural analysis of peptidoglycan.[22][24]

-

Enzymatic Digestion of Peptidoglycan: Purified peptidoglycan sacculi are digested with a muramidase, such as mutanolysin or lysozyme, which cleaves the β-(1,4)-glycosidic bonds between NAM and NAG. This releases the soluble muropeptide fragments.

-

Reduction of Muropeptides: The resulting muropeptides are reduced with sodium borohydride to convert the terminal this compound to muramicitol. This prevents the formation of anomers and results in sharper peaks during chromatography.

-

UPLC Separation: The reduced muropeptides are separated on a reverse-phase C18 column using a gradient of a suitable mobile phase, typically containing a low concentration of a volatile acid like formic acid.

-

Detection and Analysis: Muropeptides are detected by their absorbance at 206 nm. The identity of the peaks can be confirmed by in-line mass spectrometry. The relative abundance of different muropeptides provides information on the degree of cross-linking, the length of the glycan chains, and any modifications to the peptidoglycan structure.

Visualization of Peptidoglycan Analysis Workflow

Caption: Experimental workflow for the analysis of peptidoglycan structure and this compound quantification.

Conclusion

This compound is an indispensable molecule in the bacterial world, serving as the lynchpin of the protective peptidoglycan cell wall. Its unique presence in bacteria makes it an invaluable tool for researchers and a critical target for the development of new antibacterial therapies. A thorough understanding of the structure, biosynthesis, and analysis of this compound and peptidoglycan is paramount for advancing our ability to combat bacterial infections and harness the potential of this unique biomolecule. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in these endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is present in the cell wall of aBacteria class 11 biology CBSE [vedantu.com]

- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Bacterial Strategies to Preserve Cell Wall Integrity Against Environmental Threats [frontiersin.org]

- 5. This compound as a measure of microbial biomass in estuarine and marine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. This compound detection in mammalian tissues by gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. davidcwhite.org [davidcwhite.org]

- 14. This compound Measurements for Bacterial Investigations in Marine Environments by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometric quantitation of this compound, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 17. academic.oup.com [academic.oup.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. google.com [google.com]

- 24. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of the Bacterial Cell Wall: An In-depth Technical Guide to N-acetylmuramic Acid

For Researchers, Scientists, and Drug Development Professionals

N-acetylmuramic acid (NAM) is a cornerstone of bacterial survival, serving as a unique and essential building block of the peptidoglycan cell wall. This guide provides a comprehensive technical overview of the critical role of NAM, from its biosynthesis and integration into the cell wall to its function as a key target for antimicrobial agents and a trigger of the host immune system.

The Structural Significance of N-acetylthis compound

N-acetylthis compound is an ether of N-acetylglucosamine (NAG) and lactic acid.[1] Its chemical formula is C₁₁H₁₉NO₈. Within the bacterial cell wall, NAM and NAG form the repeating disaccharide units of the long glycan chains that constitute the backbone of peptidoglycan.[1][2][3][4] These chains are then cross-linked by short peptides, creating a mesh-like structure that encases the bacterium.[2][3]

The defining feature of NAM is the lactyl group, which provides the crucial attachment point for the peptide side chains.[4][5] These peptides, typically containing both L- and D-amino acids, are then cross-linked, giving the peptidoglycan its immense strength and rigidity.[3] This robust structure is vital for maintaining cell shape, resisting osmotic pressure, and protecting the bacterium from environmental stresses.[5][6][7]

The thickness and peptidoglycan content of the cell wall, and by extension the abundance of NAM, are key differentiating features between Gram-positive and Gram-negative bacteria.

| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria | References |

| Peptidoglycan Layer Thickness | 20–80 nm | 7–8 nm | [3][5] |

| Peptidoglycan Content (% of cell wall dry weight) | 40–90% | ~10% | [5][8] |

| Peptidoglycan Concentration (% of total dry cell weight) | ~8.2% to 14% (e.g., Streptococcus salivarius) | ~1.6% (e.g., Escherichia coli) | [9] |

The mechanical properties of peptidoglycan underscore its structural importance:

| Peptidoglycan State | Tensile Strength | Young's Modulus | Reference |

| Dry | ~300 MPa | ~20 GPa | [6] |

| Wet | ~3 MPa | ~10 MPa | [6] |

The Biosynthesis of N-acetylthis compound: A Key Antimicrobial Target

The synthesis of NAM is a cytoplasmic process and represents the committed step in peptidoglycan biosynthesis. This pathway is a prime target for antibiotic intervention as it is essential for bacterial viability and absent in eukaryotes. The key enzymes in this pathway are the Mur ligases (MurA-F).

The biosynthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds as follows:

-

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc.[10][11] This step is inhibited by the antibiotic fosfomycin.[7]

-

MurB (UDP-N-acetylenolpyruvylglucosamine reductase): Reduces the enolpyruvyl group to a lactyl moiety, forming UDP-N-acetylthis compound (UDP-NAM).[12]

-

MurC, MurD, MurE, and MurF Ligases: Sequentially add amino acids to UDP-NAM to form the pentapeptide side chain, creating the final precursor, UDP-NAM-pentapeptide, also known as Park's nucleotide.[5][12][13]

This precursor is then transported to the cell membrane and incorporated into the growing peptidoglycan layer.

Below is a diagram illustrating the cytoplasmic steps of NAM-pentapeptide biosynthesis.

Caption: Cytoplasmic biosynthesis of UDP-NAM-pentapeptide.

Kinetic Parameters of Mur Ligases

The efficiency of the Mur enzymes is critical for peptidoglycan synthesis. The following table summarizes the kinetic parameters for MurC, MurD, and MurF from Mycobacterium tuberculosis.

| Enzyme | Substrate | KM (µM) | Specific Activity (µmol/min/mg) | Reference |

| MurC | ATP | 67.7 ± 1.1 | 1.2 | [14][15] |

| UDP-MurNAc | 23.5 ± 0.5 | [14] | ||

| MurD | ATP | 106.4 ± 0.1 | 0.8 | [14][15] |

| UDP-MurNAc-L-Ala | 53.3 ± 0.1 | [14] | ||

| MurF | ATP | 92.3 ± 0.2 | 0.9 | [14][15] |

| UDP-MurNAc-L-Ala-γ-D-Glu-m-DAP | 64.5 ± 0.2 | [14] |

N-acetylthis compound and the Innate Immune Response

Beyond its structural role, NAM and its derivatives, particularly muramyl dipeptide (MDP), are potent activators of the host's innate immune system. MDP is the minimal bioactive peptidoglycan motif recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[16][17]

Upon recognition of MDP, NOD2 undergoes a conformational change, leading to the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.[12][18][19] This activation results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-8, which are crucial for mounting an effective immune response against bacterial infections.[12][19] Some studies also suggest the involvement of an autocrine IL-1β feedback loop that amplifies the NOD2-mediated response.[18]

The NOD2 signaling pathway is illustrated in the diagram below.

Caption: NOD2 signaling pathway upon MDP recognition.

Experimental Protocols

Isolation and Purification of Bacterial Peptidoglycan (Murein Sacculi)

This protocol describes a general method for isolating peptidoglycan from bacterial cells, adaptable for both Gram-positive and Gram-negative bacteria.[2][4][20][21][22]

Materials:

-

Bacterial cell culture

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Tris-HCl buffer

-

DNase and RNase

-

Trypsin or Pronase E

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Harvest bacterial cells by centrifugation and resuspend the pellet. Add a final concentration of 4% SDS and boil for 30 minutes to lyse the cells.

-

Washing: Cool the lysate to room temperature and centrifuge to pellet the insoluble peptidoglycan. Wash the pellet repeatedly with ultrapure water to completely remove the SDS. This often requires multiple rounds of resuspension and ultracentrifugation.

-

Enzymatic Digestion: Resuspend the pellet in a suitable buffer (e.g., Tris-HCl). Treat with DNase and RNase to remove contaminating nucleic acids. Subsequently, digest with a protease such as trypsin or Pronase E to remove proteins.

-

Final Purification: Inactivate the protease by boiling in SDS. Repeat the washing steps to remove the enzyme and any remaining contaminants. The resulting pellet contains purified murein sacculi.

Analysis of Peptidoglycan Composition by UPLC

This protocol outlines the analysis of purified peptidoglycan to determine its muropeptide composition.[2][20][21][23][24][25]

Materials:

-

Purified murein sacculi

-

Muramidase (B13767233) (e.g., mutanolysin or cellosyl)

-

Sodium borohydride (B1222165)

-

Phosphoric acid

-

UPLC system with a C18 column

Procedure:

-

Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest with a muramidase overnight to break the glycan strands into muropeptide fragments.

-

Reduction: Stop the digestion by boiling. Reduce the muropeptide fragments with sodium borohydride to prevent the formation of anomers, ensuring each muropeptide elutes as a single peak.

-

pH Adjustment: Quench the reduction reaction by acidifying with phosphoric acid.

-

UPLC Analysis: Separate the muropeptides by reverse-phase UPLC. The fragments are detected by their absorbance at 206 nm. The resulting chromatogram provides a quantitative profile of the different muropeptide species.

The following diagram illustrates a typical workflow for peptidoglycan analysis.

Caption: Workflow for peptidoglycan isolation and analysis.

Assay for MurA Enzymatic Activity

This protocol describes a colorimetric assay to measure the activity of MurA, which is useful for screening potential inhibitors.[10][11][26][27]

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Reaction buffer (e.g., HEPES or Tris-HCl)

-

Malachite green reagent for phosphate (B84403) detection

Procedure:

-

Reaction Setup: In a microplate well, combine the reaction buffer, UNAG, and the test compound (inhibitor). Add the purified MurA enzyme.

-

Initiate Reaction: Start the reaction by adding PEP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Phosphate Detection: Stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the MurA-catalyzed reaction.

-

Measurement: Measure the absorbance at 650 nm. The amount of phosphate produced is directly proportional to the MurA activity.

Screening for Inhibitors of Peptidoglycan Biosynthesis

The essential nature of the peptidoglycan biosynthesis pathway makes it an excellent target for novel antibiotic discovery. A multi-step screening process can be employed to identify and characterize new inhibitors.[28][29][30][31]

A logical workflow for such a screening campaign is presented below.

Caption: Workflow for screening peptidoglycan biosynthesis inhibitors.

This guide has provided a detailed overview of the multifaceted role of N-acetylthis compound in bacterial physiology. Its unique presence and essential functions in the bacterial cell wall solidify its importance as a subject of ongoing research and a critical target in the development of new antibacterial therapies.

References

- 1. N-Acetylthis compound - Wikipedia [en.wikipedia.org]

- 2. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. Mechanical properties of peptidoglycan as determined from bacterial thread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial Cell Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mobitec.com [mobitec.com]

- 11. Bacterial MurA assay kits [profoldin.com]

- 12. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Architecture and genomic arrangement of the MurE–MurF bacterial cell wall biosynthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of compounds that inhibit late steps of peptidoglycan synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. discovery.researcher.life [discovery.researcher.life]

- 31. researchgate.net [researchgate.net]

The Differential Role of Muramic Acid in Gram-Positive and Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramic acid, specifically its N-acetylated form (N-acetylthis compound or NAM), is a cornerstone of the bacterial cell wall, serving as a unique and essential component of peptidoglycan (PG). This complex polymer provides structural integrity to the bacterial cell, protecting it from osmotic lysis and defining its shape. The architectural differences in the cell walls of gram-positive and gram-negative bacteria, particularly in the quantity and presentation of this compound-containing peptidoglycan, have profound implications for their physiology, pathogenicity, and susceptibility to antimicrobial agents. This technical guide provides an in-depth exploration of the function of this compound in these two major bacterial clades, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Function of this compound: The Peptidoglycan Backbone

This compound is an amino sugar acid, formed by the ether linkage of lactic acid to N-acetylglucosamine (NAG).[1] Alternating residues of NAG and NAM, linked by β-(1,4)-glycosidic bonds, form the glycan backbone of peptidoglycan.[2] A short peptide stem is attached to the lactyl group of each NAM residue, and these peptide stems are cross-linked to one another, creating a robust, mesh-like sacculus that encases the bacterial cell.[2] This fundamental structure is conserved across both gram-positive and gram-negative bacteria.

This compound in Gram-Positive Bacteria: A Dominant Structural Feature

Gram-positive bacteria are characterized by a thick, multilayered peptidoglycan layer that constitutes a significant portion of their cell wall, ranging from 40% to 90% of the cell wall's dry weight.[2] This extensive peptidoglycan lattice is directly exposed to the extracellular environment.

Key Functions:

-

Structural Integrity and Shape Determination: The sheer volume of peptidoglycan, rich in this compound, provides immense tensile strength, enabling gram-positive bacteria to withstand high internal turgor pressure.[2] This rigid layer is the primary determinant of the cell's shape, whether coccal or bacillary.

-

Scaffolding for Surface Molecules: The peptidoglycan serves as an anchor for other crucial cell wall components, most notably teichoic acids and lipoteichoic acids (LTA). These anionic polymers are covalently linked to the this compound residues or anchored to the cytoplasmic membrane, respectively, and play vital roles in cell division, ion homeostasis, and adhesion.

-

Immune Recognition: Fragments of peptidoglycan, including muramyl dipeptide (MDP), which consists of N-acetylthis compound linked to a dipeptide, are potent elicitors of the host innate immune response. These molecules are recognized by intracellular pattern recognition receptors (PRRs) such as NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), triggering inflammatory signaling cascades.

This compound in Gram-Negative Bacteria: A Thinner, Protected Layer

In stark contrast to their gram-positive counterparts, gram-negative bacteria possess a much thinner peptidoglycan layer, typically comprising only about 10% of the cell wall's dry weight.[2] This thin layer is situated in the periplasmic space, sandwiched between the inner cytoplasmic membrane and a unique outer membrane.

Key Functions:

-

Essential Structural Support: Despite its thinness, the peptidoglycan layer remains crucial for maintaining the structural integrity and shape of gram-negative cells.

-

Periplasmic Scaffolding: The peptidoglycan in the periplasm provides a framework for the organization of various periplasmic proteins involved in nutrient transport, signal transduction, and antibiotic resistance.

-

Immune Recognition with a Twist: While this compound-containing fragments from gram-negative bacteria can also be recognized by host PRRs like NOD1 and NOD2, the outer membrane acts as a primary barrier, limiting the release and detection of these fragments. The dominant immunostimulatory molecule on the surface of gram-negative bacteria is lipopolysaccharide (LPS), a component of the outer membrane. Recognition of LPS by Toll-like receptor 4 (TLR4) often overshadows the immune response to peptidoglycan.

Quantitative Comparison of Peptidoglycan Content

The most significant quantitative difference between gram-positive and gram-negative bacteria lies in the amount of peptidoglycan, and by extension, this compound, in their cell walls.

| Bacterial Species | Gram Stain | Peptidoglycan Content (% of Dry Cell Weight) | Reference |

| Streptococcus salivarius ssp. thermophilus DSM20259 | Positive | 14% | [3] |

| Staphylococcus aureus | Positive | 80-90% (of stem peptides are cross-linked) | [4] |

| Bacillus subtilis 168 | Positive | 33.2% or 44% (cross-linking index) | [5] |

| Escherichia coli K12 MG1655 | Negative | 1.6% | [3] |

| Bacteroides thetaiotaomicron DSM 2079 | Negative | 1.6% | [3] |

| Pseudomonas aeruginosa | Negative | Varies with strain and conditions | [6][7] |

| Salmonella enterica | Negative | Varies with environmental conditions |

Experimental Protocols

Peptidoglycan Extraction and Purification

This protocol describes a general method for the isolation of peptidoglycan sacculi from bacterial cells.

Methodology:

-

Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) (typically 4-8%). This step solubilizes membranes and most proteins.

-

Sacculi Collection: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation.

-

Washing: Wash the pellet repeatedly with sterile, purified water to remove all traces of SDS.

-

Enzymatic Digestion (Optional): To remove covalently bound proteins, treat the sacculi with a protease such as pronase or proteinase K. Inactivate the protease by boiling in SDS.

-

Final Washing: Repeat the washing steps to remove the protease and SDS. The resulting pellet contains purified peptidoglycan sacculi.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of this compound as a biomarker for bacterial biomass.

Methodology:

-

Acid Hydrolysis: Hydrolyze the purified peptidoglycan or whole bacterial sample in strong acid (e.g., 6 M HCl) at high temperature (e.g., 105°C) for several hours to release the constituent monosaccharides and amino acids.

-

Derivatization: Convert the liberated this compound into a volatile derivative suitable for gas chromatography. A common method is acetylation.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The this compound derivative will elute at a characteristic retention time and produce a specific mass spectrum, allowing for its identification and quantification against a known standard.

Analysis of Peptidoglycan Composition by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)

This protocol is used to analyze the muropeptide composition of peptidoglycan, providing insights into its structure and cross-linking.

Methodology:

-

Enzymatic Digestion: Digest the purified peptidoglycan sacculi with a muramidase (B13767233) (e.g., mutanolysin or lysozyme). This enzyme cleaves the glycan backbone, releasing soluble muropeptides (disaccharide-peptide units).

-

Reduction: Reduce the anomeric carbon of the this compound residues with sodium borohydride (B1222165) to prevent the formation of multiple peaks for each muropeptide during chromatography.

-

Chromatographic Separation: Separate the muropeptides by reversed-phase HPLC or UPLC using a suitable column and gradient elution.

-

Detection and Quantification: Detect the eluting muropeptides by their absorbance at a low UV wavelength (e.g., 204 nm). The area under each peak corresponds to the relative abundance of that muropeptide.

-

Mass Spectrometry (Optional): For structural elucidation of unknown muropeptides, fractions can be collected and analyzed by mass spectrometry.

Signaling Pathways and Logical Relationships

Host Recognition of this compound Derivatives

The host immune system has evolved to recognize specific components of bacterial peptidoglycan, including this compound derivatives, as a sign of infection. This recognition is primarily mediated by intracellular NOD-like receptors (NLRs).

Caption: Intracellular recognition of this compound-containing peptidoglycan fragments by NOD1 and NOD2.

Toll-like Receptor 2 (TLR2) Signaling in Response to Gram-Positive Cell Wall Components

While highly purified peptidoglycan may not be a direct ligand for TLR2, components of the gram-positive cell wall, such as lipoteichoic acid (LTA), which are closely associated with the peptidoglycan layer, are potent activators of TLR2 signaling.

Caption: TLR2-mediated signaling in response to gram-positive cell wall components.

Experimental Workflow for Peptidoglycan Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of bacterial peptidoglycan.

Caption: A comprehensive workflow for the extraction and analysis of bacterial peptidoglycan.

Conclusion

This compound, as an integral component of peptidoglycan, plays a fundamentally different role in the cell wall architecture and host-pathogen interactions of gram-positive and gram-negative bacteria. In gram-positive bacteria, the thick, exposed layer of this compound-rich peptidoglycan is a dominant structural and immunological feature. In contrast, the thinner, shielded peptidoglycan of gram-negative bacteria, while still essential, is overshadowed by the potent immunostimulatory properties of lipopolysaccharide. Understanding these differences is critical for the development of novel antimicrobial strategies that target the bacterial cell wall and for elucidating the complex interplay between bacteria and the host immune system. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals in this field.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pseudomonas aeruginosa Alters Peptidoglycan Composition under Nutrient Conditions Resembling Cystic Fibrosis Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Peptidoglycans From Pseudomonas aeruginosa Isolates Recovered From Chronic and Acute Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Specialized Peptidoglycan Synthase Promotes Salmonella Cell Division inside Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anomaly of Muramic Acid: A Technical Guide to its Occurrence and Detection Outside of Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muramic acid, an amino sugar acid, is a cornerstone of bacterial cell wall structure, specifically as a fundamental component of peptidoglycan. Its presumed absence from archaea and eukaryotes has established it as a powerful and specific biomarker for bacterial presence and biomass in a vast array of environmental and clinical samples. However, the detection of this compound in mammalian tissues has sparked debate, questioning its absolute bacterial origin. This technical guide provides an in-depth exploration of the natural occurrence of this compound outside of the bacterial kingdom, with a critical evaluation of the evidence. We present detailed methodologies for its detection and quantification, summarize available quantitative data, and elucidate the significant role of its derivative, muramyl dipeptide, in eukaryotic signaling pathways. This document serves as a comprehensive resource for researchers navigating the complexities of this compound analysis and its implications in health and disease.

The Distribution of this compound in the Tree of Life

This compound, in the form of N-acetylthis compound (NAM), is a definitive component of peptidoglycan, a heteropolymer that forms the rigid cell wall of most bacteria.[1][2][3] This structure is crucial for maintaining cell shape and protecting against osmotic lysis.

Archaea: Archaea possess a diverse range of cell wall structures, but they do not contain peptidoglycan with this compound. Some methanogenic archaea have a similar polymer called pseudopeptidoglycan, in which N-acetyltalosaminuronic acid replaces N-acetylthis compound. This chemical difference renders them insensitive to lysozyme, an enzyme that targets the glycosidic bonds in bacterial peptidoglycan.

Quantitative Analysis of this compound in Non-Bacterial Samples

The quantification of this compound in eukaryotic tissues and fluids is a critical tool for assessing the burden of bacterial components. The following tables summarize reported concentrations in various mammalian samples. It is important to note that these values represent the presence of bacterial remnants, not endogenous production.

| Sample Type | Organism | Condition | This compound Concentration | Reference |

| Synovial Fluid | Human | Septic Arthritis | <250 - 1,700 ng/mL | [13][14] |

| Synovial Fluid | Human | Aseptic | Not Detected | [15] |

| Cerebrospinal Fluid | Human | Pneumococcal Meningitis | 6.8 - 3,900 ng/mL | [12] |

| Spleen | Rat | Normal | Not Detected | [12] |

| Brain | Rat | Normal | Not Detected | [12] |

| Peripheral Blood Leukocytes | Human (9-80 years) | Healthy & Various Diseases | Detected in 60% of youngest subjects, decreasing with age | [16] |

| Spleen | Human | Culture-Negative | Not generally found; detected at ~50 ppb in one of seven cases | |

| Rat Tissues (Liver, Brain, Kidney) | Rat | Normal | Qualitatively detected as small muramyl compounds | [1][11] |

Experimental Protocols for this compound Detection

The accurate and sensitive detection of this compound, particularly at trace levels in complex biological matrices, requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

General Experimental Workflow

The overall process for this compound analysis from tissue samples involves several key stages, as depicted in the workflow diagram below.

Detailed Protocol for this compound Analysis in Mammalian Tissue by GC-MS

This protocol is a composite of methodologies described in the literature.[2][4][17]

1. Sample Preparation:

-

Weigh frozen tissue samples.

-

Homogenize the tissue in deionized water.

-

Dialyze the homogenate against deionized water for 16-24 hours at 4°C with at least one change of water to remove small, interfering molecules.

-

Lyophilize (freeze-dry) the dialyzed samples to obtain a dry weight.

2. Acid Hydrolysis:

-

To a known amount of dried tissue (e.g., 30 mg), add 1 mL of 2 N sulfuric acid.

-

Place the sample in a reaction tube, evacuate, and flush with nitrogen.

-

Heat the sample at 100°C for 3 hours to hydrolyze the peptidoglycan and release this compound.

-

Cool the sample in an ice bath.

3. Derivatization (Alditol Acetate Method):

-

Reduction: Add sodium borohydride (B1222165) to the cooled hydrolysate to reduce the sugar acids to their corresponding alditols.

-

Acetylation: Add acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) and heat to acetylate the hydroxyl and amino groups, forming the volatile pentaacetyl muramicitol (B1233299) derivative.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph Conditions:

- Column: A capillary column suitable for carbohydrate analysis (e.g., a bonded phase like DB-225).

- Injector Temperature: Typically 250°C.

- Oven Program: A temperature gradient is used to separate the components, for example, an initial temperature of 180°C held for a few minutes, followed by a ramp of 4°C/minute to a final temperature of 240°C.[4]

-

Mass Spectrometer Conditions:

- Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

- Detection Mode: Selective Ion Monitoring (SIM) is used for quantitative trace analysis to enhance sensitivity and specificity by monitoring characteristic fragment ions of the this compound derivative.

Eukaryotic Signaling Pathways Triggered by this compound Derivatives

While eukaryotes do not synthesize this compound, they have evolved sophisticated mechanisms to recognize bacterial peptidoglycan fragments, initiating an innate immune response. The minimal bioactive peptidoglycan motif is muramyl dipeptide (MDP), which consists of N-acetylthis compound linked to a dipeptide (L-alanyl-D-isoglutamine).

The NOD2 Signaling Pathway

The intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), is a key sensor of MDP.[9] Upon binding MDP, NOD2 undergoes a conformational change, leading to the activation of downstream signaling cascades.

Pathway Description:

-

MDP Recognition: MDP, derived from the breakdown of bacterial peptidoglycan, enters the host cell cytoplasm and binds to the leucine-rich repeat (LRR) domain of NOD2.[6]

-

NOD2 Activation and Oligomerization: This binding induces a conformational change in NOD2, leading to its oligomerization.

-

RIPK2 Recruitment: Activated NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[10]

-

Downstream Kinase Activation: The NOD2-RIPK2 complex then activates downstream signaling molecules, including the TAK1 complex and the IKK complex.[18][19]

-

NF-κB and MAPK Activation: Activation of these complexes leads to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways.[5][20]

-

Gene Transcription: Activated NF-κB and transcription factors downstream of MAPKs translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.

-

Autophagy: NOD2 activation has also been shown to induce autophagy, a cellular process for degrading and recycling cellular components, which can play a role in clearing intracellular bacteria.[5]

The dysregulation of the NOD2 signaling pathway is implicated in inflammatory conditions, most notably Crohn's disease, highlighting its critical role in maintaining immune homeostasis.[18]

Conclusion

This compound remains a highly specific and reliable biomarker for the presence of bacteria. Its detection in non-bacterial organisms is indicative of bacterial contamination or the persistence of bacterial debris. For researchers in drug development, understanding the methodologies for detecting this compound is crucial for assessing bacterial load in preclinical models of infection and inflammation. Furthermore, the elucidation of eukaryotic signaling pathways, such as the NOD2 pathway, that are activated by this compound-containing peptidoglycan fragments, offers valuable targets for therapeutic intervention in a range of inflammatory and infectious diseases. The protocols and data presented in this guide provide a foundational resource for the accurate analysis of this compound and the interpretation of its presence in diverse biological contexts.

References

- 1. Qualitative detection of this compound in normal mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound detection in mammalian tissues by gas-liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. mdpi.com [mdpi.com]

- 6. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 11. Qualitative detection of this compound in normal mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Failure To detect this compound in normal rat tissues but detection in cerebrospinal fluids from patients with Pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound as a measure of microbial biomass in estuarine and marine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometric quantitation of this compound, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Absolute identification of this compound, at trace levels, in human septic synovial fluids in vivo and absence in aseptic fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound in human peripheral blood leucocytes in different age groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound detection in mammalian tissues by gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

Muramic Acid: A Key Bacterial Molecule Orchestrating Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muramic acid, a unique amino sugar acid, is an integral component of peptidoglycan, the essential structural element of the bacterial cell wall. Its presence in biological systems is a definitive indicator of bacterial presence, making it a critical molecule in the host's ability to recognize and respond to microbial invaders. This technical guide provides a comprehensive overview of this compound's structure, its role as a key pathogen-associated molecular pattern (PAMP), and the intricate signaling pathways it triggers within the innate immune system. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular and cellular immunology surrounding this pivotal bacterial signature.

The Core of Bacterial Identity: Structure and Origin of this compound

This compound is the ether of lactic acid and glucosamine.[1] In its natural state within the bacterial cell wall, it exists as N-acetylthis compound (NAM), which, along with N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan.[2] This backbone is cross-linked by short peptide chains, creating a mesh-like structure that provides structural integrity to the bacterial cell.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₇NO₇ | [1] |

| Molar Mass | 251.23 g/mol | [1] |

| Structure | Ether of lactic acid and glucosamine | [1] |

| Natural Form | N-acetylthis compound (NAM) in peptidoglycan | [2] |

The biosynthesis of this compound is a multi-step enzymatic process within the bacterial cytoplasm, with Uridine diphosphate (B83284) N-acetylthis compound (UDP-NAM) serving as a critical intermediate. This pathway is unique to bacteria, making it an attractive target for the development of novel antimicrobial agents.

Recognition by the Innate Immune System: The Role of Pattern Recognition Receptors

The innate immune system has evolved a sophisticated surveillance system to detect conserved microbial structures like this compound. This recognition is primarily mediated by a class of intracellular pattern recognition receptors (PRRs) known as Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs).

NOD2: The Principal Sensor of this compound Derivatives

The most well-characterized sensor for this compound-containing structures is NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[3] NOD2 does not recognize this compound in isolation but rather a processed fragment of peptidoglycan called muramyl dipeptide (MDP) , which consists of N-acetylthis compound linked to a dipeptide of L-alanine and D-isoglutamine.[3] MDP is the minimal essential structure of peptidoglycan required for NOD2 activation.[4]

Upon entering the host cell cytoplasm, MDP directly binds to the leucine-rich repeat (LRR) domain of NOD2.[3] This interaction induces a conformational change in NOD2, leading to its self-oligomerization and the recruitment of downstream signaling adaptors.

The Role of Toll-Like Receptors (TLRs)

While NOD2 is the primary intracellular sensor for MDP, some studies have suggested that Toll-like receptor 2 (TLR2) on the cell surface can also recognize peptidoglycan. However, this is a point of contention, with some evidence suggesting that TLR2 activation by peptidoglycan preparations may be due to contamination with bacterial lipoproteins. Purified peptidoglycan and its fragments like MDP are generally considered to be recognized by NOD2.

Downstream Signaling Cascades: From Recognition to Response

The binding of MDP to NOD2 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and other immune mediators. This response is crucial for clearing the bacterial infection.

The NOD2 Signaling Pathway

The activation of NOD2 by MDP triggers a series of protein-protein interactions that activate two major downstream signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK.[5] This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) of both proteins. The recruitment of RIPK2 leads to its polyubiquitination, which serves as a scaffold for the assembly of a larger signaling complex.[6]

This complex then recruits and activates TAK1 (Transforming growth factor-β-activated kinase 1).[7] TAK1 is a central kinase that subsequently activates both the IKK (IκB kinase) complex and the MAPK cascade.[8]

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]

-

MAPK Activation: TAK1 also activates the MAPK pathways, including p38, JNK, and ERK. These kinases, in turn, activate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.[8]

Quantitative Effects of this compound Derivatives on Innate Immune Cells

The activation of innate immune cells by this compound derivatives, particularly MDP, results in a dose-dependent production of various pro-inflammatory cytokines. The following table summarizes quantitative data from selected studies.

Table 2: Dose-Dependent Cytokine Production in Response to Muramyl Dipeptide (MDP)

| Cell Type | MDP Concentration | Cytokine Measured | Quantitative Effect | Reference(s) |

| Human Monocytic THP-1 cells | 1 - 100 µg/ml | IL-8 | Dose-dependent increase in secretion. | [9] |

| Human Monocytic U937 cells | 10 µg/ml | IL-8 | Peak IL-8 secretion. | [9] |

| Murine Peritoneal Macrophages | 1 - 100 µg/ml | TNF-α, IL-1β | Concentration-dependent suppression of LPS-induced cytokine mRNA. | [10] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | IL-1α, IL-1β, IL-6, TNF-α | Increased production. | [2] |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | Not specified | TNF, IL-6, MCP-1 | Induced secretion. | [11] |

| Rat Model of Peritonitis | Not specified | Not applicable | Significantly reduced mortality. | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound and its derivatives with the innate immune system.

Measurement of Cytokine Production by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify cytokine levels in cell culture supernatants.

Protocol:

-

Plate Coating: Coat the wells of a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) diluted in a coating buffer. Incubate overnight at 4°C.[12]

-

Blocking: Wash the plate to remove unbound antibody and block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.[13]

-

Sample and Standard Incubation: Wash the plate and add serial dilutions of the cytokine standard and the experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.[13]

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of the cytokine. Incubate for 1-2 hours at room temperature.[12]

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase, HRP). Incubate for 20-30 minutes at room temperature.[13]

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.[13]

-